2-(2-bromo-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, agricultural chemistry, or materials science. The compound’s structure includes a bromo and fluoro-substituted phenoxy group, a cyano group, and a cyclopropylethyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 2-bromo-4-fluorophenol, undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to form the phenoxy intermediate.
Introduction of the Cyano Group: The phenoxy intermediate is then reacted with a cyano-containing reagent, such as cyanogen bromide, under basic conditions to introduce the cyano group.
Formation of the Acetamide Moiety: The final step involves the reaction of the cyano-substituted intermediate with an acetamide precursor, such as chloroacetamide, under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Hydrolysis Reactions: The acetamide moiety can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products
Substitution: Products with different substituents replacing the bromo or fluoro groups.
Reduction: Amino derivatives of the original compound.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-(2-bromo-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide may have several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Agricultural Chemistry: Possible application as a pesticide or herbicide due to its unique chemical structure.
Materials Science: Use in the synthesis of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide would depend on its specific application:
Biological Targets: In medicinal chemistry, it may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide
- 2-(2-bromo-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylmethyl)acetamide
Uniqueness
2-(2-bromo-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide is unique due to the specific combination of substituents on the phenoxy group and the presence of the cyclopropylethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFN2O2/c1-14(8-17,9-2-3-9)18-13(19)7-20-12-5-4-10(16)6-11(12)15/h4-6,9H,2-3,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYXBDSJLCIIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC2=C(C=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.